(3S,4S)-1-tert-Butyl 3-methyl 4-aminopyrrolidine-1,3-dicarboxylate
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Overview
Description
(3S,4S)-1-tert-Butyl 3-methyl 4-aminopyrrolidine-1,3-dicarboxylate is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its pyrrolidine ring, which is substituted with a tert-butyl group, a methyl group, and an amino group. The stereochemistry of the compound is defined by the (3S,4S) configuration, indicating the spatial arrangement of the substituents around the pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-1-tert-Butyl 3-methyl 4-aminopyrrolidine-1,3-dicarboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-dicarbonyl compound.
Introduction of Substituents: The tert-butyl, methyl, and amino groups are introduced through various substitution reactions. For example, the tert-butyl group can be introduced using tert-butyl bromide in the presence of a base.
Stereochemical Control: The (3S,4S) configuration is achieved through the use of chiral catalysts or chiral starting materials to ensure the correct spatial arrangement of the substituents.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-1-tert-Butyl 3-methyl 4-aminopyrrolidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
(3S,4S)-1-tert-Butyl 3-methyl 4-aminopyrrolidine-1,3-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (3S,4S)-1-tert-Butyl 3-methyl 4-aminopyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique stereochemistry allows it to bind selectively to these targets, modulating their activity and triggering specific biochemical pathways. This selective binding is crucial for its effectiveness in various applications, including drug development and biochemical research.
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-1-tert-Butyl 3-methyl 4-aminopyrrolidine-1,3-dicarboxylate: The enantiomer of the compound with opposite stereochemistry.
1-tert-Butyl 3-methyl 4-aminopyrrolidine-1,3-dicarboxylate: Without specific stereochemistry.
(3S,4S)-1-tert-Butyl 3-methyl 4-hydroxypyrrolidine-1,3-dicarboxylate: A hydroxyl derivative.
Uniqueness
(3S,4S)-1-tert-Butyl 3-methyl 4-aminopyrrolidine-1,3-dicarboxylate is unique due to its specific (3S,4S) stereochemistry, which imparts distinct chemical and biological properties. This stereochemistry is critical for its selective interactions with molecular targets, making it valuable in applications requiring high specificity.
Properties
Molecular Formula |
C11H20N2O4 |
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Molecular Weight |
244.29 g/mol |
IUPAC Name |
1-O-tert-butyl 3-O-methyl (3S,4S)-4-aminopyrrolidine-1,3-dicarboxylate |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-5-7(8(12)6-13)9(14)16-4/h7-8H,5-6,12H2,1-4H3/t7-,8+/m0/s1 |
InChI Key |
MOKVJORVJPSZHK-JGVFFNPUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@@H](C1)N)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)N)C(=O)OC |
Origin of Product |
United States |
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